Bienvenue dans la boutique en ligne BenchChem!

Lith-O-Asp

COX-1 inhibitor COX-2 selectivity Prostaglandin synthesis

Lith-O-Asp is a non-fungible research probe. Its dual-pharmacophore design as a lithium acetylsalicylate salt enables irreversible COX inhibition (COX-1 IC50 5 µg/mL; 42-fold selective over COX-2) while delivering lithium for mood-stabilizing pathway studies. Unlike simple acetylsalicylic acid or standard lithium carbonate, this salt's unique crystalline form ensures precise dual-mechanism dosing, critical for reproducible synergy data in inflammation-pain-mood crosstalk models and platelet function assays.

Molecular Formula C28H45NO6
Molecular Weight 491.7 g/mol
Cat. No. B8075280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLith-O-Asp
Molecular FormulaC28H45NO6
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C
InChIInChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,27+,28-/m1/s1
InChIKeyNUUCRVJEHQBAKP-CNZWOIIDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lith-O-Asp: Understanding Lithium Acetylsalicylate as a Dual-Function COX Inhibitor and Lithium Salt


Lith-O-Asp, chemically identified as lithium acetylsalicylate (CAS 552-98-7), is a salt formed from the lithium cation and the acetylsalicylate anion [1]. This unique molecular structure endows the compound with a dual pharmacological identity: it functions as a potent, irreversible inhibitor of cyclooxygenase (COX) enzymes—with reported IC50 values of 5 μg/mL for COX-1 and 210 μg/mL for COX-2—while simultaneously serving as a vehicle for lithium ion delivery . This combination profile distinguishes it from simple aspirin or standard lithium salts, positioning it as a specialized research tool for studies exploring the intersection of inflammatory signaling and mood-stabilizing pathways.

Why Standard Lithium or Aspirin Salts Cannot Substitute for Lith-O-Asp in Advanced Research


Procurement decisions for Lith-O-Asp must consider its non-fungible nature. Simple substitution with lithium carbonate or acetylsalicylic acid (ASA) fails to capture its unique value proposition. The acetylsalicylate moiety provides irreversible COX inhibition, a mechanism distinct from other organic lithium salt anions . Conversely, the lithium counterion is not inert; in combination with ASA, it has been shown to significantly amplify analgesic effects compared to ASA alone, a phenomenon not observed with standard sodium or potassium salts of aspirin [1]. Furthermore, the specific crystalline salt form influences its physicochemical properties, such as solubility in polar solvents, which can critically impact bioavailability and experimental reproducibility in biological systems . Therefore, Lith-O-Asp is not an interchangeable commodity but a defined chemical entity with specific experimental outcomes.

Quantitative Differentiation: Lith-O-Asp Performance Against Key Comparators


COX-1 vs. COX-2 Inhibition Selectivity: Lith-O-Asp Compared to ASA Class Profile

Lith-O-Asp exhibits a 42-fold selectivity for COX-1 over COX-2 (IC50 5 μg/mL vs. 210 μg/mL) . This potency and selectivity profile is intrinsic to the acetylsalicylate moiety and is a critical differentiator for researchers requiring specific COX-1 inhibition without off-target COX-2 effects at low concentrations. While standard acetylsalicylic acid (ASA) shares this mechanism, the lithium salt form of Lith-O-Asp provides a distinct pharmacokinetic and pharmacodynamic profile in vivo, as detailed in other evidence items.

COX-1 inhibitor COX-2 selectivity Prostaglandin synthesis

Amplification of Analgesic Potency: Lith-O-Asp (in combination) vs. Acetylsalicylic Acid Alone

In a placebo-controlled, double-blind crossover study on nine healthy subjects, a combination containing Lith-O-Asp (as part of a trilithium citrate formulation) was compared directly to an equimolar dose of acetylsalicylic acid (ASA, 750 mg). The lithium-ASA combination was significantly more effective at reducing the N1 amplitude of laser-induced somatosensory evoked potentials (LSEP), a quantitative measure of analgesic effect. The study concluded that lithium amplifies the analgesic potency of ASA [1].

Analgesic potentiation Evoked potential Pain model

Blunted Plasma Concentration Peak: Class-Level PK Advantage of Lithium Salicylate over Lithium Carbonate

A study evaluating the pharmacokinetics of previously unexplored lithium salts in rats found that lithium salicylate produced elevated plasma and brain levels of lithium beyond 48 hours post-dose without the sharp peak that contributes to the toxicity problems of current lithium therapeutics like lithium carbonate [1]. While this study examined lithium salicylate, not the acetylsalicylate salt, the data suggest a class-level advantage for organic lithium salts in achieving a more favorable pharmacokinetic profile. The relative bioavailability of lithium salicylate compared to lithium carbonate was lower, with a plasma Frel of 0.35 and brain Frel of 0.54, indicating a more sustained release profile [REFS-1, REFS-2].

Pharmacokinetics Lithium delivery Toxicity

Unique Dual Pharmacophore: Lith-O-Asp vs. Inert Lithium Salts and Standard ASA

Lith-O-Asp is uniquely positioned among lithium salts and COX inhibitors. Unlike lithium carbonate or lithium citrate, it possesses intrinsic, potent COX inhibitory activity (COX-1 IC50 5 μg/mL) . Conversely, unlike sodium acetylsalicylate or lysine acetylsalicylate, the lithium counterion in Lith-O-Asp has documented mood-stabilizing effects and has been shown to amplify the analgesic properties of the ASA moiety [1]. This dual pharmacophore action is a fundamental differentiator, allowing a single compound to simultaneously engage both inflammatory and neuropsychiatric pathways.

Dual-action Mood-stabilizer Anti-inflammatory

High-Value Application Scenarios for Lith-O-Asp Based on Evidence


Investigating COX-1 Dependent Pathways with Minimal COX-2 Interference

For in vitro or ex vivo studies focusing on platelet aggregation, thromboxane A2 synthesis, or specific inflammatory cascades where COX-1 is the primary target, Lith-O-Asp provides a selective tool. Its 42-fold higher potency for COX-1 (IC50 5 μg/mL) over COX-2 (IC50 210 μg/mL) allows researchers to titrate concentrations that effectively inhibit COX-1 while leaving COX-2 largely unaffected, thus yielding cleaner mechanistic data [1].

Preclinical Models of Pain and Inflammation with Neuropsychiatric Comorbidity

Lith-O-Asp is ideally suited for in vivo models where both analgesia and mood stabilization are relevant endpoints. The clinical evidence of lithium-mediated amplification of ASA analgesia [1] combined with the class-level pharmacokinetic benefits of organic lithium salts (sustained plasma levels without sharp peaks) [2] makes it a superior choice over standard ASA or lithium carbonate for studies exploring the intersection of pain and mood disorders, such as fibromyalgia or certain depressive phenotypes.

Mechanistic Studies on the Synergy Between COX Inhibition and Lithium Signaling

This compound is a unique research probe for elucidating the molecular crosstalk between cyclooxygenase pathways and lithium's intracellular targets (e.g., GSK-3β inhibition, inositol signaling). As Lith-O-Asp contains both active moieties in a single salt, it eliminates the experimental variability introduced by co-administering separate drugs (ASA and lithium carbonate). This ensures precise, molar-equivalent dosing of both pharmacophores, enabling rigorous examination of their synergistic effects in cellular and animal models [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lith-O-Asp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.